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molecular formula C15H14O3 B1296146 2,4'-Dimethoxybenzophenone CAS No. 5449-69-4

2,4'-Dimethoxybenzophenone

Cat. No. B1296146
M. Wt: 242.27 g/mol
InChI Key: QWWJLMQOKZOTNX-UHFFFAOYSA-N
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Patent
US07288528B2

Procedure details

2.61 g of (4-methoxyphenyl)(2-methoxyphenyl)methanone 52 are dissolved in dichloromethane. The mixture is cooled in an ice bath, and 3.71 g of boron tribromide-dimethyl sulfide complex are added. The mixture is warmed to room temperature and left to stir for 3 h. The reaction is then stopped by pouring into ice-water, the dichloromethane phase is separated off, and the aqueous phase is extracted several times with ethyl acetate. The combined organic phase is washed with water and sodium chloride solution, dried over sodium sulfate and concentrated. The crude product is chromatographed on silica gel with ethyl acetate/heptane. 1.26 g of the product are obtained. C14H12O3 (228.25) MS (DCl) 229.2 (M+H+)
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[O:17]C)=[O:10])=[CH:5][CH:4]=1>ClCCl>[OH:17][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[C:9]([C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)=[O:10]

Inputs

Step One
Name
Quantity
2.61 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(=O)C1=C(C=CC=C1)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled in an ice bath
ADDITION
Type
ADDITION
Details
3.71 g of boron tribromide-dimethyl sulfide complex are added
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
the dichloromethane phase is separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted several times with ethyl acetate
WASH
Type
WASH
Details
The combined organic phase is washed with water and sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is chromatographed on silica gel with ethyl acetate/heptane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=C(C=CC=C1)C(=O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.26 g
YIELD: CALCULATEDPERCENTYIELD 51.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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